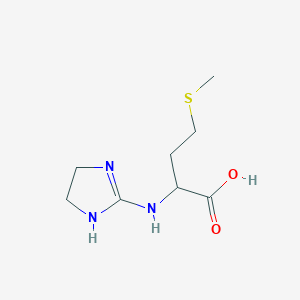

2-(4,5-Dihydro-1H-imidazol-2-ylamino)-4-methylsulfanyl-butyric acid

Description

The compound 2-(4,5-Dihydro-1H-imidazol-2-ylamino)-4-methylsulfanyl-butyric acid (CAS: 1396964-67-2) is a derivative of butyric acid featuring a 4,5-dihydroimidazole (imidazoline) ring linked via an amino group and a methylsulfanyl (SCH₃) substituent at the fourth carbon. Its molecular formula is C₈H₁₆ClN₃O₂S (molar mass: 253.75 g/mol), and it is typically encountered as a hydrochloride salt, classified as an irritant (Xi hazard symbol) .

Properties

IUPAC Name |

2-(4,5-dihydro-1H-imidazol-2-ylamino)-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O2S/c1-14-5-2-6(7(12)13)11-8-9-3-4-10-8/h6H,2-5H2,1H3,(H,12,13)(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLUKPJZRBJDJBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC1=NCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Dihydro-1H-imidazol-2-ylamino)-4-methylsulfanyl-butyric acid typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors such as glyoxal and ammonia.

Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.

Attachment of the Butyric Acid Moiety: This step involves the coupling of the imidazole derivative with a butyric acid derivative, often using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Methylsulfanyl Substitution: The methylsulfanyl group can be introduced through thiolation reactions, where a methylthiol reagent reacts with a suitable precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has demonstrated that derivatives of 2-(4,5-Dihydro-1H-imidazol-2-ylamino)-4-methylsulfanyl-butyric acid exhibit significant cytotoxicity against various cancer cell lines. For instance, a study highlighted the compound's ability to induce apoptosis in specific cancer cells, showcasing its potential as an anticancer agent. The compound's derivatives were found to have IC50 values ranging from 2.38 to 3.77 µM, indicating potent activity against the SISO cell line, which is critical for developing new cancer therapies .

1.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits activity against a range of bacterial strains, suggesting its potential use as an antibiotic or in formulations aimed at combating microbial infections. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell death .

1.3 Neurological Applications

Recent investigations have explored the neuroprotective effects of this compound in models of neurodegenerative diseases. It has shown promise in reducing oxidative stress and inflammation in neuronal cells, which are key factors in conditions such as Alzheimer's and Parkinson's diseases .

Agricultural Applications

2.1 Plant Growth Regulation

In agricultural research, this compound has been studied for its role as a plant growth regulator. Experiments have indicated that it can enhance root development and improve nutrient uptake in crops, leading to increased yields and better resistance to environmental stressors .

2.2 Pest Resistance

The compound's efficacy as a pest deterrent has also been evaluated. Field trials have shown that it can reduce pest populations without adversely affecting beneficial insects, making it a candidate for eco-friendly pest management strategies .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal investigated the anticancer properties of various derivatives of the compound on human cancer cell lines. The results indicated that specific modifications to the imidazole ring enhanced cytotoxicity and selectivity towards cancer cells over normal cells, paving the way for targeted cancer therapies.

Case Study 2: Agricultural Field Trials

Field trials conducted on tomato plants demonstrated that applying the compound led to a significant increase in fruit yield compared to untreated controls. Additionally, plants treated with the compound showed improved resistance to common fungal pathogens.

Mechanism of Action

The mechanism of action of 2-(4,5-Dihydro-1H-imidazol-2-ylamino)-4-methylsulfanyl-butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity, while the amino and methylsulfanyl groups can form hydrogen bonds and hydrophobic interactions with biological macromolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazole/Imidazoline Derivatives

1-(4-Methylphenyl)-2-amino-4-tert-butyl-imidazole (25q)

- Structure : Aromatic imidazole core with 4-methylphenyl and tert-butyl substituents.

- Synthesis: Prepared via refluxing ethanol with cyanamide, yielding a white solid (57% yield) .

- Key Data :

Comparison: The target compound’s imidazoline ring (partially saturated) may confer greater conformational flexibility compared to 25q’s aromatic imidazole.

Benzoimidazole Derivatives

4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid (3)

- Structure: Benzoimidazole core with a butanoic acid side chain and hydroxyethyl-benzyl substituents.

- Synthesis : Hydrolyzed under basic conditions (10% NaOH) followed by acetic acid neutralization .

- Key Features : The carboxylic acid group and bulky benzyl moiety suggest applications in pH-dependent drug delivery or receptor binding.

Comparison : Unlike the target compound’s imidazoline ring, this derivative’s benzoimidazole core provides aromaticity and planarity, which could enhance π-π stacking interactions. Both compounds share carboxylic acid groups, but the target’s SCH₃ group may offer redox-modulating properties absent in compound 3.

Pyrimidine Derivatives

NCL195 (4,6-bis-(2-((E)-4-methylbenzylidene)hydrazinyl)pyrimidin-2-amine)

- Structure : Pyrimidine ring with dual hydrazinyl-benzylidene groups.

- Key Features : The conjugated hydrazine linkages and pyrimidine core suggest antimicrobial or antifungal activity (inferred from ’s title, "In vitro Activity of Robenin") .

Comparison: While NCL195’s pyrimidine ring is electronically distinct from the target’s imidazoline, both compounds utilize nitrogen-rich heterocycles for bioactivity.

Amino Acid Derivatives with Heterocycles

(2S,3S)-2-Amino-3-methyl-3-sulfino-4-(1H-1,2,3-triazol-1-yl)butyric acid

- Structure: Triazole-linked sulfino butyric acid derivative.

- Key Features : Epimerization risk (two epimers may co-elute chromatographically) .

Comparison: Both compounds are amino acid derivatives with sulfur-containing groups (SCH₃ vs. sulfino). The target’s imidazoline ring may offer greater steric hindrance, reducing epimerization risks compared to the triazole derivative.

Biodegradation-Related Compounds

2-[2-(2′,6′-Dichloroanilino)phenyl]acetic acid (Diclofenac metabolite)

- Structure : Arylacetic acid with dichloroaniline and phenyl groups.

- Biodegradation Pathway : Undergoes hydroxylation and ring cleavage in Rhodococcus ruber .

Comparison : The target compound’s SCH₃ and imidazoline groups may resist microbial degradation better than diclofenac’s labile amide and chlorine substituents.

Biological Activity

2-(4,5-Dihydro-1H-imidazol-2-ylamino)-4-methylsulfanyl-butyric acid is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of imidazole derivatives with various electrophiles. For instance, a common approach is to react 4,5-dicyanoimidazole with hydroxylamine and hydrochloric acid to yield imidazole derivatives that can be further modified to obtain the target compound .

Antihypertensive Effects

Research has indicated that derivatives of imidazole compounds, including those related to this compound, exhibit significant antihypertensive properties. A study evaluated several derivatives for their affinities to imidazoline binding sites (IBS) and adrenergic receptors. The most active compounds demonstrated a strong correlation between their binding affinities and their ability to lower mean arterial blood pressure (MAP) in spontaneously hypertensive rats .

Table 1: Biological Activity of Related Imidazole Derivatives

| Compound | Binding Affinity (IBS I(1)/I(2)) | MAP Reduction (%) | Notes |

|---|---|---|---|

| Compound 4h | High | 30% | Most active in lowering MAP |

| Compound X | Moderate | 20% | Moderate affinity for IBS |

| Compound Y | Low | 10% | Minimal impact on MAP |

The antihypertensive effects are primarily attributed to the interaction with imidazoline receptors and alpha adrenergic receptors. The binding of these compounds to IBS leads to vasodilation and reduced sympathetic outflow, contributing to lowered blood pressure .

Study on Cardiovascular Effects

A significant study focused on the cardiovascular effects of various imidazole derivatives found that those with high affinity for IBS also exhibited pronounced antihypertensive effects. The study involved administering these compounds to hypertensive animal models and measuring changes in blood pressure and heart rate. The results indicated that compounds with dual action on both IBS and alpha adrenergic receptors provided better therapeutic outcomes .

Neuroprotective Potential

In addition to cardiovascular applications, there is emerging evidence suggesting that imidazole derivatives may possess neuroprotective properties. In silico studies have indicated that certain modifications could enhance their ability to interact with neurodegenerative disease pathways, particularly through modulation of glutamate receptors . This suggests a broader therapeutic potential beyond hypertension.

Pharmacological Evaluations

Recent pharmacological evaluations have highlighted the potential of this compound as a candidate for drug development. Various studies have reported on its efficacy in lowering blood pressure and improving heart function in animal models. The compound's ability to selectively bind to specific receptors makes it a promising candidate for targeted therapies .

Toxicological Assessments

Toxicological assessments have also been conducted to evaluate the safety profile of this compound. Results indicate that at therapeutic doses, it exhibits minimal toxicity, making it suitable for further clinical development. However, comprehensive long-term studies are necessary to fully understand its safety profile .

Q & A

Basic: What are the established synthetic routes for preparing 2-(4,5-Dihydro-1H-imidazol-2-ylamino)-4-methylsulfanyl-butyric acid?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Condensation reactions between imidazole precursors and sulfanyl-containing intermediates. For example, describes the use of substituted phenyl groups in imidazole synthesis via cyclization of aminonitriles or thiourea derivatives under reflux conditions .

- Protection/deprotection strategies for sensitive functional groups (e.g., methylsulfanyl). Ethanol or methanol is commonly used as a solvent, with cyanamide or ammonium acetate as catalysts (see for analogous imidazole synthesis) .

- Purification via silica gel chromatography (as in ) or recrystallization using solvent mixtures like dichloromethane/methanol .

Advanced: How can regioselectivity challenges in imidazole-ring formation be addressed during synthesis?

Methodological Answer:

Regioselectivity issues arise due to competing pathways in cyclization. Strategies include:

- Temperature control : Lower temperatures (0–5°C) favor kinetic products, while reflux conditions (80–100°C) promote thermodynamic stability ( used reflux for 12 hours) .

- Catalyst optimization : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to direct ring closure.

- Monitoring via TLC/HPLC : highlights buffer systems (sodium acetate/sodium 1-octanesulfonate, pH 4.6) for HPLC analysis to track intermediates .

Basic: Which spectroscopic and crystallographic methods are employed for structural characterization?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding (e.g., NH groups in the imidazole ring; see for analogous compounds) .

- X-ray crystallography : SHELX software ( ) is widely used for resolving crystal structures, particularly for verifying bond angles and stereochemistry . demonstrates its application in determining imidazole ring conformations .

- Mass spectrometry : High-resolution MS (HRMS) for exact mass validation (e.g., notes exact mass 274.031683 for related metabolites) .

Advanced: How can researchers resolve contradictions in reported solubility or stability data?

Methodological Answer:

- Controlled solubility studies : Test the compound in buffered solutions (e.g., pH 4.6 sodium acetate buffer, as in ) and polar/non-polar solvents (DMSO, ethanol, hexane) under standardized conditions .

- Accelerated stability testing : Use HPLC ( ’s methanol/buffer mobile phase) to monitor degradation products under stress conditions (heat, light, humidity) .

- Reproducibility protocols : Replicate experiments using purified batches (≥98% purity, per ’s specifications) to minimize batch-to-batch variability .

Basic: What methodologies are recommended for assessing biological activity?

Methodological Answer:

- Enzyme inhibition assays : Test against targets like caspases or kinases, given the imidazole moiety’s role in coordination (e.g., ’s benzamide derivative with potential bioactivity) .

- Cellular uptake studies : Use fluorescent labeling or radiolabeled analogs to track intracellular distribution.

- Dose-response curves : IC₅₀ determination via spectrophotometric or fluorometric readouts.

Advanced: How can hygroscopic intermediates be handled during synthesis?

Methodological Answer:

- Inert atmosphere techniques : Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., ’s cyanamide reaction) .

- Lyophilization : For drying intermediates, followed by storage under argon.

- Real-time moisture analysis : Karl Fischer titration (mentioned in ) to quantify water content in solvents .

Basic: What strategies ensure high purity (>95%) in the final product?

Methodological Answer:

- Chromatographic purification : Silica gel columns with gradient elution (e.g., dichloromethane/methanol in ) .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data.

- HPLC validation : Use C18 columns with sodium 1-octanesulfonate buffer ( ) for quantifying impurities .

Advanced: How can stereochemical outcomes be controlled or analyzed?

Methodological Answer:

- Chiral chromatography : Use columns with amylose/cellulose derivatives to separate enantiomers.

- Circular dichroism (CD) : To confirm absolute configuration in solution.

- Crystallographic refinement : SHELXL ( ) for resolving racemic vs. enantiopure crystal forms . notes epimer separation via minor chromatographic adjustments .

Basic: What computational tools support interaction studies with biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock or Schrödinger Suite with crystal structure data (e.g., ’s CCDC 1038591) to predict binding modes .

- DFT calculations : Gaussian or ORCA for optimizing geometries and electronic properties.

- MD simulations : GROMACS for studying dynamic interactions in aqueous environments.

Advanced: How can researchers address discrepancies in reported reaction yields?

Methodological Answer:

- Reaction monitoring : In-situ FTIR or Raman spectroscopy to identify intermediates.

- DoE (Design of Experiments) : Vary parameters (catalyst loading, solvent polarity) systematically.

- Cross-validation : Compare yields under replicated conditions (e.g., ’s 57% yield for a related imidazole) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.